6,6-dimethyl-9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone family, characterized by a fused heterocyclic core with a 1,2,4-triazole ring and a partially hydrogenated quinazolinone system. Key structural features include:
- 6,6-Dimethyl groups: These substituents enhance steric stability and influence conformational rigidity .
- 3,4,5-Trimethoxyphenyl group at position 2: The electron-rich methoxy groups may modulate electronic properties and binding affinity .
Triazoloquinazolinones are frequently explored for pharmacological applications, including enzyme inhibition and receptor modulation (e.g., RXFP4 agonism in structurally related compounds) . The synthesis of this compound likely involves multi-component cyclization or condensation reactions, analogous to methods reported for similar derivatives .
Properties
IUPAC Name |
6,6-dimethyl-9-pyridin-3-yl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-25(2)11-16-20(17(31)12-25)21(14-7-6-8-26-13-14)30-24(27-16)28-23(29-30)15-9-18(32-3)22(34-5)19(10-15)33-4/h6-10,13,21H,11-12H2,1-5H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGFJPRTFZOCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CN=CC=C5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6,6-dimethyl-9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse sources.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
This compound has been investigated for various biological activities including anticancer properties and enzyme inhibition. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance:
- Inhibition of Cancer Cell Lines : The compound demonstrated significant growth inhibition across various cancer cell lines. In particular, studies have shown IC50 values ranging from 0.20 to 2.58 μM against different human cancer cell lines (NCI-60 panel) .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases and modulation of signaling pathways critical for tumor growth and survival .
Table 1: Summary of Anticancer Activity
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes:
- Dihydrofolate Reductase (DHFR) : Similar compounds have shown effectiveness in inhibiting DHFR, an important target in cancer therapy due to its role in nucleotide synthesis .
- Tyrosine Kinases : Inhibition of tyrosine kinases has been noted as a crucial mechanism for many anticancer drugs. The compound's structural features suggest potential interactions with ATP-binding sites of these enzymes .
Case Studies
Several case studies have documented the efficacy and safety profiles of compounds structurally related to the one discussed:
- Case Study on Gastric Cancer : A study involving a derivative showed an IC50 value of 25 nM against gastric cancer cell lines while exhibiting significantly lower toxicity to normal fibroblast cells .
- Combination Therapies : Research indicates that using this compound in combination with other chemotherapeutics may enhance therapeutic efficacy while reducing side effects .
Scientific Research Applications
6-Chloro-9-(3,4,5-trimethyl-pyridin-2-ylmethyl)-9H-purin-2-ylamine
Names and Identifiers:
- PubChem CID: 16736767
- IUPAC Name: 6-chloro-9-[(3,4,5-trimethylpyridin-2-yl)methyl]purin-2-amine
- InChI: InChI=1S/C14H15ClN6/c1-7-4-17-10(9(3)8(7)2)5-21-6-18-11-12(15)19-14(16)20-13(11)21/h4,6H,5H2,1-3H3,(H2,16,19,20)
- InChIKey: OOPLEVVGBATVMA-UHFFFAOYSA-N
- SMILES: CC1=CN=C(C(=C1C)C)CN2C=NC3=C2N=C(N=C3Cl)N
- Molecular Formula: C14H15ClN6
- Synonyms: CHEMBL229576, SCHEMBL3396095, BDBM20812
Physical and Chemical Properties:
Date of data creation/modification:
3,6-Dimethyl-N-(Pentan-3-Yl)-2-(2,4,6-Trimethylphenoxy)pyridin-4-Amine
Names and Identifiers:
- PubChem CID: 9862166
- IUPAC Name: 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
- InChI: InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23)
- InChIKey: VIZBSVDBNLAVAW-UHFFFAOYSA-N
- SMILES: CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
- Molecular Formula: C21H30N2O
- Synonyms: 175140-00-8, CP 376395, CP-376395, CP376395, 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-
Physical and Chemical Properties:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related triazoloquinazolinones and analogs, focusing on substituents, synthesis, and physical properties:
Key Observations:
Structural Variations :
- Electron-withdrawing groups (e.g., nitro in 4a ) correlate with higher melting points (304–306°C) compared to electron-donating groups (e.g., hydroxyl in 13a , 230–231°C) .
- The pyridin-3-yl group in the target compound may enhance aqueous solubility relative to purely aromatic substituents (e.g., phenyl in ) .
Synthesis Efficiency :
- Boric acid catalysis () achieves near-quantitative yields (98.2%), outperforming traditional methods that require harsher conditions or higher catalyst loads .
- Multi-component reactions (e.g., ) offer modularity for introducing diverse substituents but may require optimization for sterically hindered groups like 3,4,5-trimethoxyphenyl .
Spectral Characterization: IR peaks near 1645 cm⁻¹ (C=O stretch) and 2962 cm⁻¹ (C-H stretch) are consistent across triazoloquinazolinones . ¹H NMR signals for methyl groups (δ 1.02–1.10) and aromatic protons (δ 6.35–8.04) are diagnostic for structural confirmation .
Research Implications and Gaps
- Pharmacological Potential: While the target compound’s bioactivity remains unstudied in the provided evidence, analogs like 13a () show promise as RXFP4 agonists, suggesting a pathway for future evaluation.
- Structural Analysis : X-ray diffraction (as in ) or computational modeling could elucidate conformational preferences influenced by the 3,4,5-trimethoxyphenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
